REACTION_CXSMILES
|
[Cl-].[C:2]([C:4]1[CH:5]=[CH:6][C:7]([NH:30][C:31](=O)[C:32]([F:35])([F:34])[F:33])=[C:8]([CH2:10][P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[CH:9]=1)#[N:3]>CN(C=O)C>[F:33][C:32]([F:35])([F:34])[C:31]1[NH:30][C:7]2[C:8]([CH:10]=1)=[CH:9][C:4]([C:2]#[N:3])=[CH:5][CH:6]=2 |f:0.1|
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Name
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({5-Cyano-2-[(trifluoroacetyl)amino]phenyl}methyl)(triphenyl)phosphonium chloride
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Quantity
|
50.41 g
|
Type
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reactant
|
Smiles
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[Cl-].C(#N)C=1C=CC(=C(C1)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)NC(C(F)(F)F)=O
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Name
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Intermediate 2
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[Cl-].C(#N)C=1C=CC(=C(C1)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)NC(C(F)(F)F)=O
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Name
|
|
Quantity
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180 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the solvents were evaporated
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Type
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TEMPERATURE
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Details
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This residue was combined with the corresponding residue from another experiment (wherein Intermediate 2, 7.9 g, 15.05 mmol was heated in DMF (50 ml) at 155° C. for 2 h)
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Duration
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2 h
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Type
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CUSTOM
|
Details
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The combined residues were azeotroped with toluene (100 ml×2)
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Type
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ADDITION
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Details
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The resulting residue was treated with diethyl ether (500 ml)
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Type
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FILTRATION
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Details
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the precipitate filtered
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Type
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WASH
|
Details
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washed with diethyl ether (100 ml)
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Type
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CUSTOM
|
Details
|
The filtrate was evaporated
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Type
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DISSOLUTION
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Details
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the resulting orange oil (˜60 g) was dissolved in DCM (200 ml)
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Type
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ADDITION
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Details
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Iso-hexane was added until the cloudyness
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Type
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STIRRING
|
Details
|
the mixtured stirred for 3 days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
chromatographed
|
Type
|
WASH
|
Details
|
(Biotage 75L, eluting with dichloromethane)
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Name
|
|
Type
|
product
|
Smiles
|
FC(C=1NC2=CC=C(C=C2C1)C#N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 108.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |